2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide
Description
This compound features a 1,4-dihydropyridin-4-one core substituted at position 2 with a [4-(4-fluorophenyl)piperazin-1-yl]methyl group and at position 1 with an acetamide linker bearing a 3-nitrophenyl moiety.
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O5/c1-36-24-16-30(17-25(33)27-19-3-2-4-21(13-19)31(34)35)22(14-23(24)32)15-28-9-11-29(12-10-28)20-7-5-18(26)6-8-20/h2-8,13-14,16H,9-12,15,17H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLHCZPAGIBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitro group results in amines .
Scientific Research Applications
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The pathways involved can include signal transduction cascades, changes in gene expression, and alterations in cellular metabolism. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Key Findings :
- The 3-nitrophenyl group may confer stronger electron-withdrawing effects than the 2-methoxy-5-nitrophenyl group in , altering receptor-binding kinetics .
- Sulfonyl-substituted piperazines (e.g., ) exhibit reduced membrane permeability due to increased polarity, unlike the fluorophenyl group in the target compound, which balances lipophilicity and solubility .
Dihydropyridine and Dihydropyridinone Derivatives
Table 2: Comparison with Dihydropyridine-Based Analogs
Key Findings :
Heterocyclic Acetamide Derivatives with Sulfur Linkages
Example: 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Structural Contrast: The sulfur-linked triazole ring in this compound () replaces the dihydropyridinone core, likely reducing planarity and altering binding modes.
- Functional Impact : Sulfamoyl groups (e.g., in ) improve water solubility but may limit blood-brain barrier penetration compared to the target’s nitrophenyl group .
Biological Activity
The compound 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.5 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological activities, and a dihydropyridine core known for its role in calcium channel modulation.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 μM to 62.5 μM for different strains .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways, which is critical for bacterial growth and replication.
- Nucleic Acid Synthesis Inhibition : It has been shown to interfere with nucleic acid production, further contributing to its antibacterial efficacy.
- Biofilm Disruption : The compound exhibits moderate to strong antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in treating biofilm-associated infections .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- A study reported that the compound effectively reduced the viability of MRSA biofilms in vitro, suggesting its utility in managing chronic infections where biofilms are prevalent.
- Another investigation focused on its antifungal properties, revealing activity against Candida albicans, with a significant reduction in biofilm formation observed at sub-MIC concentrations .
Data Summary
| Activity | Target Organism | MIC (μM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Protein synthesis inhibition |
| Antibacterial | Escherichia coli | 62.5 | Nucleic acid synthesis inhibition |
| Antifungal | Candida albicans | 31.108 - 62.216 | Biofilm disruption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
